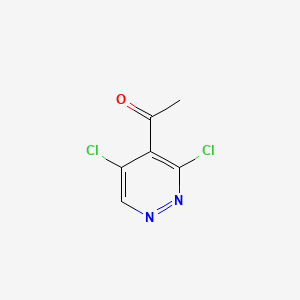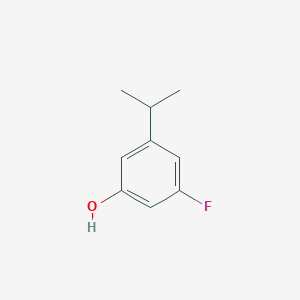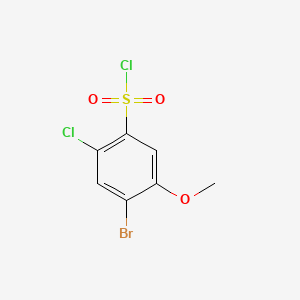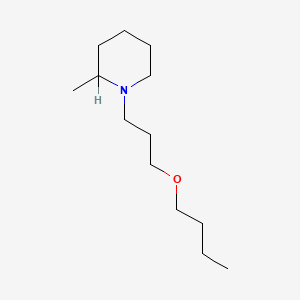
1-(3-Butoxypropyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Butoxypropyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(3-Butoxypropyl)-2-methylpiperidine typically involves the reaction of 2-methylpiperidine with 3-butoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
1-(3-Butoxypropyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the butoxypropyl group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The butoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Applications De Recherche Scientifique
1-(3-Butoxypropyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Research into the pharmacological properties of piperidine derivatives has shown potential for the development of new therapeutic agents. This compound may serve as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(3-Butoxypropyl)-2-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The butoxypropyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-Butoxypropyl)-2-methylpiperidine can be compared with other piperidine derivatives, such as:
1-(3-Butoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar butoxypropyl group but differs in the presence of a pyrrolidine ring and a carboxylic acid functional group.
Maleimide derivatives: These compounds contain a maleimide group and are known for their reactivity in bioconjugation and polymer chemistry.
3-Butoxypropylamine: This compound shares the butoxypropyl group but has a simpler amine structure without the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring and the butoxypropyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63867-65-2 |
|---|---|
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
1-(3-butoxypropyl)-2-methylpiperidine |
InChI |
InChI=1S/C13H27NO/c1-3-4-11-15-12-7-10-14-9-6-5-8-13(14)2/h13H,3-12H2,1-2H3 |
Clé InChI |
QJOAUKVCMSZLOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCN1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


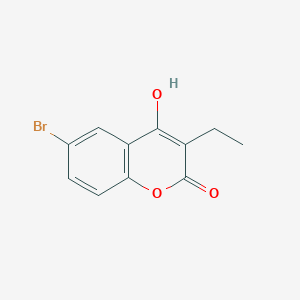
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
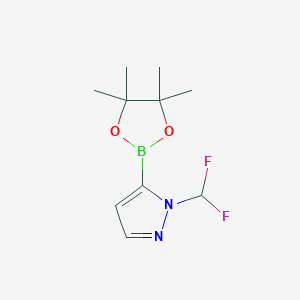
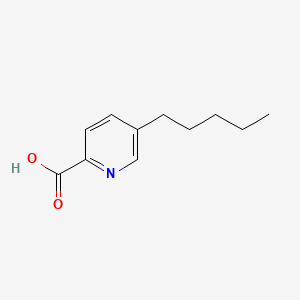
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
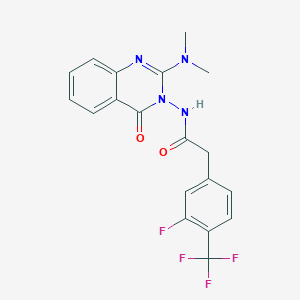
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
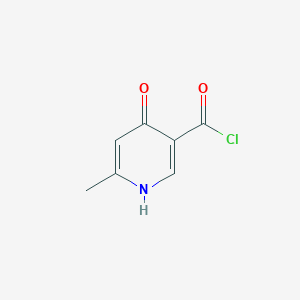
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
